Ethyl vinyl sulfide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90866. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

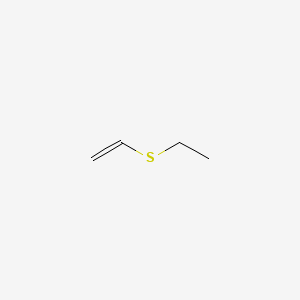

Structure

3D Structure

Propiedades

IUPAC Name |

ethenylsulfanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8S/c1-3-5-4-2/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGACPRTZOCNIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50211765 | |

| Record name | Ethyl vinyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-50-9 | |

| Record name | Ethyl vinyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl vinyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl vinyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl vinyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl Vinyl Sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL VINYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PXS818N9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl Vinyl Sulfide from Ethanethiol and Acetylene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl vinyl sulfide is a valuable organosulfur compound and a versatile building block in organic synthesis. Its synthesis via the direct addition of ethanethiol to acetylene represents the most atom-economical approach. This technical guide provides a comprehensive overview of the primary synthetic methodologies for this transformation, focusing on both classical and modern techniques. It includes detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to offer a practical resource for laboratory application. Key methods covered include base-catalyzed nucleophilic addition, particularly using safer, in-situ sources of acetylene like calcium carbide, and advanced visible-light photocatalytic radical additions that offer alternative pathways under mild conditions.

Core Synthesis: Base-Catalyzed Nucleophilic Addition

The most direct and widely employed method for synthesizing this compound from ethanethiol and acetylene is the base-catalyzed nucleophilic addition, often referred to as a vinylation reaction. The reaction proceeds via the formation of a highly nucleophilic ethanethiolate anion, which subsequently attacks the carbon-carbon triple bond of acetylene.

Reaction Principle and Mechanism

The mechanism involves two primary steps:

-

Deprotonation: A base abstracts the acidic proton from the thiol group of ethanethiol (pKa ≈ 10.6) to generate the ethanethiolate anion (CH₃CH₂S⁻). This anion is a potent nucleophile.

-

Nucleophilic Attack: The ethanethiolate anion attacks one of the sp-hybridized carbons of the acetylene molecule. This results in the formation of a vinyl anion intermediate.

-

Protonation: The vinyl anion is subsequently protonated, typically by the conjugate acid of the base or a solvent molecule, to yield the final product, this compound.

The overall transformation is a stereoselective anti-addition, though subsequent isomerization can sometimes occur depending on the reaction conditions.

Modern Protocol: Vinylation Using In Situ Generated Acetylene

Handling high-pressure acetylene gas poses significant safety risks, including the potential for explosion. A modern, safer, and more convenient approach utilizes calcium carbide (CaC₂) as an in-situ source of acetylene.[1][2] The controlled addition of water to calcium carbide generates acetylene directly within the reaction vessel, avoiding the need for specialized high-pressure equipment.[2] Superbasic systems, such as KOH in DMSO, have proven highly effective for this transformation.[3]

Experimental Protocol

Reaction: Ethanethiol + Calcium Carbide (as Acetylene Source) → this compound

Materials:

-

Ethanethiol (CH₃CH₂SH)

-

Calcium Carbide (CaC₂, technical grade)

-

Potassium Hydroxide (KOH)

-

Dimethyl Sulfoxide (DMSO, anhydrous)

-

Deionized Water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (three-neck flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

-

Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inert gas inlet. Purge the entire system with argon or nitrogen.

-

Reagent Charging: To the flask, add potassium hydroxide (e.g., 2-5 equivalents relative to the thiol) and anhydrous DMSO. Stir the mixture until the KOH is substantially dissolved. Add crushed calcium carbide (e.g., 1.5-2.0 equivalents).

-

Thiol Addition: Add ethanethiol (1.0 equivalent) to the stirred suspension.

-

Acetylene Generation: Fill the dropping funnel with a mixture of DMSO and water (e.g., 10:1 v/v). Add the DMSO/water mixture dropwise to the reaction flask over a period of 1-2 hours. The generation of acetylene is exothermic; maintain the reaction temperature between 30-50°C using a water bath if necessary.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-4 hours after the full addition of the water solution.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully pouring the mixture into a larger volume of cold water.

-

Extraction: Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation to afford pure this compound.

Quantitative Data for Base-Catalyzed Vinylation

The use of in-situ generated acetylene from calcium carbide provides a scalable and efficient method for the synthesis of various vinyl sulfides.

| Substrate Class | Base/Solvent System | Temperature (°C) | Yield (%) | Reference |

| Thiols (General) | KOtBu / DMSO-Dioxane | 100 | High (unspecified) | [4] |

| Thiobenzoic Acids | K₂CO₃ / DMF | 60 | up to 98% | [1] |

| Disulfides | K₂CO₃ / H₂O-DMF | 80 | up to 93% | [5] |

| Alcohols (for Vinyl Ethers) | KOH / DMSO | 35-40 | up to 94% | [3] |

| (Note: Data for analogous substrates are presented due to the generality of the method). |

Radical-Mediated Addition Pathways

While nucleophilic addition is predominant under basic conditions, radical pathways can also achieve the addition of thiols to acetylene. The outcome is highly dependent on the method of radical generation.

Competing Dihydrothiolation

Traditional radical initiation using peroxides or azo compounds often leads to a mixture of products, with a significant portion being the 1,2-bis(ethylthio)ethane, the result of a double addition (dihydrothiolation). The initial vinyl sulfide product is often more reactive towards the thiyl radical than acetylene itself, leading to the undesired second addition.

Modern Protocol: Visible-Light Photocatalytic Synthesis

Recent advances in photoredox catalysis enable the selective mono-addition of thiols to acetylene under mild conditions.[6] This method uses a photocatalyst that, upon excitation with visible light, initiates a radical chain reaction. This approach can offer high selectivity for the desired vinyl sulfide product.

Experimental Protocol (General Photocatalytic)

Reaction: Ethanethiol + Acetylene (gas) → this compound

Materials:

-

Ethanethiol

-

Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)

-

Base (e.g., N,N-Diisopropylethylamine, DIPEA)

-

Solvent (e.g., Dimethylformamide, DMF, anhydrous)

-

Acetylene gas (balloon)

-

Visible light source (e.g., Blue LED lamp)

Procedure:

-

Setup: To an oven-dried Schlenk tube, add the photocatalyst (e.g., 1 mol%), ethanethiol (1.0 equiv.), anhydrous DMF, and DIPEA (1.5 equiv.) under an inert atmosphere.

-

Degassing: Degas the solution using several freeze-pump-thaw cycles.

-

Acetylene Addition: Backfill the tube with acetylene gas from a balloon.

-

Irradiation: Place the reaction tube near a visible light source and stir vigorously at room temperature.

-

Monitoring and Workup: Monitor the reaction by TLC/GC. Upon completion, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

Quantitative Data for Photocatalytic Vinylation

Photocatalytic methods provide a powerful tool for C-S bond formation with applications in late-stage functionalization.

| Thiol Substrate | Photocatalyst System | Solvent | Yield (%) | Reference |

| Pleuromutilin Thiol | Ir-based | DMF / H₂O | 42% (mono-adduct) | [6] |

| General Alkenes | Bi₂O₃ | DMF / DMSO | >95% (conversion) | [4] |

| (Note: Data demonstrates the viability of photocatalytic hydrothiolation). |

Comparative Analysis of Synthetic Pathways

The choice of synthetic strategy depends on the desired outcome, available equipment, and safety considerations. Base-catalyzed methods are robust and high-yielding, especially with the advent of in-situ acetylene generation. Photocatalytic methods offer an alternative under exceptionally mild conditions but may require specialized catalysts.

Conclusion

The synthesis of this compound from ethanethiol and acetylene is a well-established transformation with multiple effective protocols available to the modern chemist. For scalability, safety, and efficiency, the base-catalyzed nucleophilic addition using in-situ generated acetylene from calcium carbide stands out as a highly practical and recommended method. Furthermore, emerging visible-light photocatalytic strategies provide a valuable, mild alternative, expanding the synthetic toolkit for accessing this important vinyl sulfide building block. The choice of method should be guided by the specific requirements of the research, including scale, functional group tolerance, and available resources.

References

- 1. An efficient metal-free pathway to vinyl thioesters with calcium carbide as the acetylene source - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Calcium carbide replaces explosive acetylene in organic synthesis | Research | Chemistry World [chemistryworld.com]

- 3. Synthesis of vinyl ethers of alcohols using calcium carbide under superbasic catalytic conditions (KOH/DMSO) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Visible-Light-Driven Photocatalytic Initiation of Radical Thiol-Ene Reactions Using Bismuth Oxide [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Thiol-Yne click chemistry of acetylene-enabled macrocyclization - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of ethyl vinyl sulfide (¹H NMR, ¹³C NMR, IR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl vinyl sulfide (CH₂=CHSCH₂CH₃), a key building block in organic synthesis. The following sections detail its characteristic nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties, offering valuable data for compound identification, purity assessment, and structural elucidation in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide a detailed map of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the vinyl and ethyl groups. The spectrum is typically recorded in deuterated chloroform (CDCl₃) at a frequency of 399.65 MHz.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| 6.36 | Doublet of Doublets | 16.8, 9.6 | =CH-S |

| 5.19 | Doublet | 16.8 | =CH₂ (trans) |

| 5.10 | Doublet | 9.6 | =CH₂ (cis) |

| 2.72 | Quartet | 7.4 | -S-CH₂- |

| 1.31 | Triplet | 7.4 | -CH₃ |

Data sourced from publicly available spectral databases.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments in this compound.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

| 132.0 | =CH-S |

| 110.0 | =CH₂ |

| 29.5 | -S-CH₂- |

| 14.8 | -CH₃ |

Data sourced from publicly available spectral databases.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the vinyl and alkyl sulfide moieties.

Table 3: Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3080 | =C-H stretch |

| 2965, 2925, 2870 | C-H stretch (alkyl) |

| 1585 | C=C stretch |

| 1450, 1375 | C-H bend (alkyl) |

| 960 | =C-H bend (trans) |

| 680 | C-S stretch |

Data represents typical values for vinyl sulfides and may vary slightly based on experimental conditions.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A small amount of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). Standard acquisition parameters are set, including the spectral width, number of scans, and relaxation delay. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

-

Data Acquisition: The prepared sample is placed in the spectrometer, and the data is acquired. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase correction and baseline correction are applied to the spectrum. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): A drop of this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

-

Instrument Setup: A background spectrum of the clean salt plates is recorded.

-

Data Acquisition: The salt plates containing the sample are placed in the sample holder of the IR spectrometer, and the spectrum is recorded. The instrument measures the transmission or absorbance of infrared radiation as a function of wavenumber.

-

Data Processing: The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the analysis of the spectroscopic data of this compound.

Caption: Workflow of Spectroscopic Data Analysis.

An In-depth Technical Guide to the Physical Properties and Chemical Structure of Ethyl Vinyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl vinyl sulfide (EVS), a member of the thioether family, is a reactive organosulfur compound with applications in organic synthesis and materials science. Its unique chemical structure, featuring both a vinyl group and an ethyl group attached to a sulfur atom, imparts a distinct reactivity profile. This guide provides a comprehensive overview of the physical properties, chemical structure, spectroscopic characteristics, and reactivity of this compound. Furthermore, it delves into its notable biological activity as a mechanism-based inactivator of thioether S-methyltransferase, a topic of significant interest in toxicology and drug development. Detailed experimental protocols for its synthesis and the characterization of its biological activity are also presented to support further research and application.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It is characterized by low solubility in water but is soluble in organic solvents such as alcohols, acetone, and dichloromethane.[1] A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C4H8S | [1][2][3][4] |

| Molecular Weight | 88.17 g/mol | [1][2][3][4] |

| CAS Number | 627-50-9 | [1][2][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 91-92 °C | [4] |

| Melting Point | -137 °C | [1] |

| Density | 0.869 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.478 | [4][5] |

| Solubility in water | 2149 mg/L at 25 °C (estimated) | |

| Flash Point | -6 °C (closed cup) | [4] |

| Vapor Pressure | 46.827 mmHg at 25 °C (estimated) | |

| logP (o/w) | 2.407 (estimated) |

Chemical Structure and Spectroscopic Data

The chemical structure of this compound consists of a vinyl group (CH2=CH-) and an ethyl group (-CH2CH3) covalently bonded to a central sulfur atom.

| Identifier | Value |

| IUPAC Name | ethenylsulfanylethane |

| SMILES | CCSC=C |

| InChI | 1S/C4H8S/c1-3-5-4-2/h3H,1,4H2,2H3 |

| InChIKey | AFGACPRTZOCNIW-UHFFFAOYSA-N |

Spectroscopic Analysis

The structural features of this compound can be elucidated through various spectroscopic techniques.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals for the vinyl and ethyl protons.

| Assignment | Chemical Shift (ppm) | Multiplicity |

| A (CH=) | 6.362 | dd |

| B (=CH₂, trans to S) | 5.193 | d |

| C (=CH₂, cis to S) | 5.098 | d |

| D (-S-CH₂-) | 2.723 | q |

| E (-CH₃) | 1.309 | t |

Data obtained from a 400 MHz spectrum in CDCl₃.[6]

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. (Specific chemical shift data was not available in the searched literature, but spectra are accessible for analysis.[7])

2.1.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3080 | =C-H stretch | Medium |

| 2970-2850 | C-H stretch (alkyl) | Strong |

| ~1640 | C=C stretch | Medium |

| ~1450 | C-H bend (alkyl) | Medium |

| ~1260 | C-S stretch | Medium-Strong |

(Peak assignments are based on the NIST gas-phase IR spectrum and general IR correlation tables.)[8]

2.1.4. Mass Spectrometry

Electron ionization mass spectrometry of this compound results in a distinct fragmentation pattern that can be used for its identification.

| m/z | Proposed Fragment | Relative Intensity |

| 88 | [M]⁺ (Molecular Ion) | High |

| 60 | [M - C₂H₄]⁺ | High |

| 59 | [M - C₂H₅]⁺ | High |

| 45 | [C₂H₅S]⁺ | High |

| 29 | [C₂H₅]⁺ | Medium |

| 27 | [C₂H₃]⁺ | Medium |

(Fragmentation data sourced from ChemicalBook.)[6]

Chemical Reactivity and Synthesis

The reactivity of this compound is dominated by the presence of the electron-rich double bond and the sulfur atom. It can undergo oxidation to form the corresponding ethyl vinyl sulfoxide and ethyl vinyl sulfone.[1] The vinyl group can also participate in polymerization reactions.[1]

Representative Reaction: Oxidation

A common reaction involving thioethers is oxidation. This can be illustrated as a logical workflow.

Experimental Protocols

3.2.1. Generalized Synthesis of this compound via Dehydrochlorination

-

Materials:

-

2-Chloroethyl ethyl sulfide

-

A strong, non-nucleophilic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane)

-

Inert gas (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, addition funnel)

-

Purification apparatus (distillation setup or column chromatography)

-

-

Procedure:

-

Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

-

Dissolve 2-chloroethyl ethyl sulfide in the anhydrous solvent under an inert atmosphere.

-

Slowly add a solution or slurry of the strong base in the same solvent to the reaction mixture at room temperature or a slightly elevated temperature.

-

Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

-

Biological Activity: Inactivation of Thioether S-Methyltransferase

A significant aspect of this compound's chemical biology, particularly relevant to drug development and toxicology, is its role as a mechanism-based inactivator (suicide inhibitor) of thioether S-methyltransferase (TEMTase).[1][10] TEMTase is an enzyme involved in the metabolism of various sulfur- and selenium-containing compounds.[1]

This compound acts as a substrate for TEMTase, which catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the sulfur atom of this compound.[1] This reaction produces a highly reactive intermediate, the methyl ethyl vinyl sulfonium ion (MEVS⁺).[1] The MEVS⁺ ion then covalently modifies a nucleophilic residue within the active site of the enzyme, leading to its irreversible inactivation.[1][10] This process is characterized by a kinact of 0.05 min⁻¹ and a KI of 0.275 mM.[1]

Mechanism of Inactivation

The "suicide inactivation" pathway can be visualized as follows:

Experimental Protocol for Enzyme Inhibition Assay

The following is a generalized protocol for determining the kinetic parameters of enzyme inactivation by this compound, based on the methodologies described in the literature.[10]

-

Materials:

-

Purified thioether S-methyltransferase (TEMTase)

-

This compound (inhibitor)

-

S-adenosylmethionine (SAM), ideally radiolabeled (e.g., S-adenosyl[methyl-³H]methionine) for sensitive detection

-

A suitable buffer system (e.g., phosphate or Tris-HCl buffer at the optimal pH for the enzyme)

-

Reaction quenching solution (e.g., a strong acid like trichloroacetic acid)

-

Scintillation cocktail and a scintillation counter (if using radiolabeled SAM) or an HPLC system for product quantification.

-

-

Procedure:

-

Prepare a series of reaction mixtures, each containing the buffer, a fixed concentration of TEMTase, and varying concentrations of this compound.

-

Pre-incubate the enzyme and inhibitor mixtures at a constant temperature (e.g., 37 °C) for a defined period to allow for the formation of the enzyme-inhibitor complex.

-

Initiate the enzymatic reaction by adding a fixed concentration of SAM (the substrate).

-

At various time points, withdraw aliquots from each reaction mixture and quench the reaction immediately.

-

Quantify the amount of product formed (or substrate consumed) in each quenched aliquot. If using radiolabeled SAM, this can be done by measuring the incorporation of the radiolabel into the product.

-

Determine the initial reaction velocity (v₀) for each concentration of the inhibitor.

-

Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of each line will give the apparent first-order rate constant of inactivation (k_obs).

-

To determine the kinetic parameters (k_inact and K_I), plot 1/k_obs versus 1/[Inhibitor]. The y-intercept of this plot will be 1/k_inact, and the x-intercept will be -1/K_I.

-

Conclusion

This compound is a versatile chemical with well-defined physical properties and a rich chemical reactivity. Its spectroscopic signatures provide a clear basis for its identification and characterization. For researchers in drug development and toxicology, its mechanism-based inactivation of thioether S-methyltransferase presents a compelling case study in enzyme inhibition and the bioactivation of xenobiotics. The data and protocols compiled in this guide are intended to serve as a valuable resource for fostering further investigation into the chemistry and biological implications of this important organosulfur compound.

References

- 1. Suicide inactivation of thioether S-methyltransferase by ethyl sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Chloroethyl ethyl sulfide [webbook.nist.gov]

- 3. 2-Chloroethyl ethyl sulfide - Wikipedia [en.wikipedia.org]

- 4. 乙基乙烯基硫醚 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound(627-50-9) 1H NMR spectrum [chemicalbook.com]

- 7. This compound | C4H8S | CID 12320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethylvinyl sulfide [webbook.nist.gov]

- 9. 2-Chloroethyl ethyl sulfide | C4H9ClS | CID 12733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.st [2024.sci-hub.st]

CAS number 627-50-9 chemical information and safety

A comprehensive technical guide on Ethyl Vinyl Sulfide (CAS 627-50-9), designed for researchers, scientists, and professionals in drug development. This document provides in-depth chemical information, safety protocols, and details on its biological activity.

Chemical Information

This compound, identified by CAS number 627-50-9, is an organosulfur compound with significant applications in organic synthesis and potential implications in biochemical research.

Structure and Identification:

-

IUPAC Name: (Ethylsulfanyl)ethene

-

Synonyms: (Ethylthio)ethene, Ethene, (ethylthio)-, Ethyl vinyl thioether, Ethylsulfanylethene, Ethylvinylsulfide, NSC 90866, Sulfide, ethyl vinyl, Vinyl ethyl sulfide

-

Molecular Formula: C₄H₈S

-

Molecular Weight: 88.17 g/mol

-

SMILES: CCSC=C

-

InChI Key: AFGACPRTZOCNIW-UHFFFAOYSA-N

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Distinctive | |

| Boiling Point | 91-92 °C (at 760 mmHg) | |

| Density | 0.869 g/mL (at 25 °C) | |

| Flash Point | -6 °C (closed cup) | |

| Refractive Index | 1.478 (at 20 °C) | |

| Vapor Pressure | 46.8 mmHg (at 25 °C, est.) | |

| logP (o/w) | 2.407 (est.) |

Safety and Handling

This compound is a highly flammable liquid and requires careful handling in a laboratory or industrial setting.

Hazard Classification:

-

GHS Classification: Flammable Liquid, Category 2

-

Hazard Statements: H225: Highly flammable liquid and vapor

-

Signal Word: Danger

Precautionary Measures and Personal Protective Equipment (PPE):

| Precaution | Description | Reference |

| Handling | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use explosion-proof electrical/ventilating/lighting equipment. Take precautionary measures against static discharge. Avoid breathing vapors, mist, or gas. | |

| Storage | Store in a cool, well-ventilated place. Keep container tightly closed in a dry place. | |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles. | |

| Skin Protection | Wear protective gloves and clothing. | |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator. |

First Aid Measures:

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.

-

Skin Contact: Wash skin with soap and water.

-

Eye Contact: Wash with plenty of water.

-

Ingestion: Clean mouth with water. Never give anything by mouth to an unconscious person.

Experimental Protocols

Synthesis of this compound:

A common method for the synthesis of vinyl sulfides is through the cross-coupling of a thiol with a vinyl halide. The following is a generalized protocol based on copper-catalyzed reactions.

Materials:

-

Ethanethiol

-

Vinyl bromide or vinyl chloride

-

Copper(I) iodide (CuI)

-

Potassium phosphate tribasic (K₃PO₄)

-

Anhydrous, degassed solvent (e.g., DMF or DMSO)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add CuI and K₃PO₄.

-

Add the anhydrous, degassed solvent to the flask.

-

Add ethanethiol to the reaction mixture.

-

Slowly bubble vinyl bromide or vinyl chloride gas through the solution, or add a solution of the vinyl halide.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Biological Activity and Signaling Pathways

This compound is a known substrate and suicide inactivator of the enzyme Thioether S-methyltransferase (TEMTase). This enzyme plays a role in the metabolism of various sulfur- and selenium-containing compounds.

Mechanism of Thioether S-Methyltransferase Inactivation:

This compound is methylated by TEMTase in the presence of the cofactor S-adenosylmethionine (SAM), forming a reactive methyl ethyl vinyl sulfonium ion (MEVS⁺). This intermediate then covalently modifies a nucleophilic residue in the active site of the enzyme, leading to its irreversible inactivation.

Caption: Proposed mechanism for the suicide inactivation of Thioether S-Methyltransferase by this compound.

Experimental Workflow for Enzyme Inactivation Assay:

The following diagram outlines a typical workflow to study the inactivation of Thioether S-methyltransferase by this compound.

Caption: A generalized experimental workflow for studying the kinetics of Thioether S-Methyltransferase inactivation by this compound.

Quantitative Data Summary

Toxicity and Safety Data:

| Parameter | Value | Reference |

| Acute Toxicity (Oral LD50) | Data not available | |

| Acute Toxicity (Dermal LD50) | Data not available | |

| Acute Toxicity (Inhalation LC50) | Data not available | |

| Skin Corrosion/Irritation | May cause skin irritation | |

| Respiratory Irritation | May cause respiratory system irritation | |

| WGK (Germany) | 3 (highly hazardous to water) |

Enzyme Inhibition Data:

The inactivation of thioether S-methyltransferase by this compound has been characterized by the following kinetic parameters.

| Parameter | Value |

| k_inact | 0.05 min⁻¹ |

| K_I | 0.275 mM |

| Partition Ratio | 100 (1 inactivation event per 100 turnovers) |

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of the Vinyl Group in Ethyl Vinyl Sulfide

Abstract

This compound (EVS), an organosulfur compound with the formula C₂H₅SCH=CH₂, presents a vinyl group whose reactivity is significantly modulated by the adjacent thioether moiety. The sulfur atom's lone pairs and polarizability influence the electronic distribution of the π-system, making EVS a versatile substrate for various organic transformations. This guide provides a comprehensive technical overview of the reactivity of the vinyl group in this compound, focusing on electrophilic additions, radical additions, cycloaddition reactions, and polymerization behavior. Detailed reaction mechanisms, quantitative data, and representative experimental protocols are presented to serve as a valuable resource for professionals in chemical research and drug development.

Electronic Structure and Influence on Reactivity

The reactivity of the vinyl group in this compound is dictated by the electronic interplay between the double bond and the adjacent ethylthio group. The sulfur atom exerts two opposing electronic effects:

-

Inductive Effect (-I): Sulfur is more electronegative than carbon, leading to a slight withdrawal of sigma-electron density from the vinyl group.

-

Mesomeric Effect (+M): The lone pairs on the sulfur atom can be delocalized into the π-system of the double bond through pπ-pπ overlap. This resonance effect increases the electron density of the double bond, particularly at the β-carbon.

The +M effect generally dominates, making the double bond in this compound electron-rich and thus highly susceptible to attack by electrophiles. This enhanced nucleophilicity is a defining characteristic of its chemical behavior. Furthermore, the sulfur atom can stabilize adjacent carbocations and radicals through resonance, which directs the regioselectivity of addition reactions.

Electrophilic Addition Reactions

The electron-rich nature of the vinyl group in EVS makes it highly reactive towards electrophiles. The addition typically proceeds via a bridged episulfonium ion intermediate, which dictates the stereochemical and regiochemical outcomes of the reaction.

Mechanism of Electrophilic Addition (e.g., Bromination)

The addition of an electrophile, such as bromine (Br₂), proceeds in a stepwise manner:

-

Formation of Episulfonium Ion: The π-bond of the vinyl group attacks the electrophile (Br⁺), and the sulfur atom's lone pair simultaneously attacks the α-carbon, forming a stable, three-membered cyclic episulfonium ion. This bridged intermediate prevents the formation of a classical open-chain carbocation.

-

Nucleophilic Attack: The nucleophile (Br⁻) attacks one of the carbon atoms of the episulfonium ring from the side opposite to the bridge (anti-addition). Due to the electronic influence of the ethylthio group, the initial electrophilic attack occurs at the β-carbon, and the subsequent nucleophilic attack happens at the more substituted α-carbon (Markovnikov orientation), leading to the formation of the 1,2-dibromo-1-(ethylthio)ethane.

Figure 1: Mechanism of Electrophilic Bromine Addition to this compound.

Quantitative Data for Electrophilic Addition

| Reaction Type | Reagent | Regioselectivity | Stereochemistry | Reference |

| Halogenation | Br₂ | Markovnikov | Anti-addition (trans) | [1] (by analogy) |

| Hydrosilylation | H₂PtCl₆ | Mixture of α and β adducts | N/A | [2] |

Representative Experimental Protocol: Bromination of this compound

This protocol is adapted from standard procedures for the bromination of alkenes.[3]

-

Setup: A 250 mL round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube. The reaction should be conducted in a well-ventilated fume hood.

-

Dissolution: Dissolve this compound (8.82 g, 0.1 mol) in 50 mL of carbon tetrachloride and cool the flask in an ice bath to 0-5 °C.

-

Bromine Addition: Prepare a solution of bromine (16.0 g, 0.1 mol) in 25 mL of carbon tetrachloride. Add this solution dropwise from the dropping funnel to the stirred EVS solution over 30 minutes, maintaining the temperature below 10 °C. The characteristic red-brown color of bromine should disappear as it reacts.

-

Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to ensure the reaction goes to completion.

-

Workup: Wash the reaction mixture with 50 mL of 5% aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by 50 mL of water.

-

Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1,2-dibromo-1-(ethylthio)ethane. Further purification can be achieved by vacuum distillation.

Radical Addition Reactions

The vinyl group of EVS is also highly susceptible to radical addition. The reaction typically proceeds with anti-Markovnikov regioselectivity, as the intermediate radical is stabilized by the adjacent sulfur atom.

Mechanism of Radical Addition (e.g., HBr with Peroxide)

-

Initiation: A radical initiator (e.g., benzoyl peroxide) thermally decomposes to form radicals. These radicals then react with HBr to generate a bromine radical (Br•).

-

Propagation:

-

The bromine radical adds to the β-carbon of the EVS double bond. This regioselectivity is favored because it produces a more stable α-thioether radical, which is stabilized by resonance with the sulfur lone pair.

-

This radical intermediate then abstracts a hydrogen atom from another molecule of HBr, forming the anti-Markovnikov product and regenerating a bromine radical, which continues the chain reaction.

-

-

Termination: The reaction is terminated when two radicals combine.

Figure 2: Radical Addition of HBr to this compound.

Quantitative Data for Radical Reactions

The presence of the sulfur atom enhances the reactivity of the vinyl group towards radicals.

| Parameter | Value | Comparison | Reference |

| Activation Energy (vs. Polyacrylonitrile radical) | 2.9 kcal/mole lower | Compared to ethyl vinyl ether | [2] |

| Reaction with Benzoyl Peroxide | Rapid and quantitative addition | Prevents use as polymerization initiator | [2] |

Representative Experimental Protocol: Radical-mediated Thiol Addition

This protocol is adapted from procedures for the radical addition of thiols to alkenes.[4]

-

Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen), combine this compound (4.41 g, 0.05 mol), thiophenol (5.51 g, 0.05 mol), and azobisisobutyronitrile (AIBN) (0.082 g, 0.0005 mol, 1 mol%).

-

Solvent: Add 50 mL of degassed toluene.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the 1-(ethylthio)-2-(phenylthio)ethane product.

Cycloaddition Reactions

The electron-rich double bond of this compound can participate in cycloaddition reactions, most notably as a dienophile in the [4+2] Diels-Alder reaction. While phenyl vinyl sulfide is well-documented in this regard, EVS is expected to behave similarly.[5]

[4+2] Diels-Alder Reaction

In a Diels-Alder reaction, EVS acts as the 2π-electron component (dienophile), reacting with a 4π-electron component (a conjugated diene) to form a six-membered ring. The reaction is typically concerted and thermally allowed, proceeding through a single cyclic transition state. The ethylthio group often directs the stereochemistry of the addition.

Figure 3: [4+2] Cycloaddition of this compound with Butadiene.

Note: Specific quantitative data and detailed experimental protocols for the cycloaddition reactions of this compound are not extensively reported and would require specific investigation.

Polymerization Behavior

The polymerization of this compound is challenging and does not proceed readily through conventional radical or cationic pathways.

Radical Polymerization

Attempts to initiate polymerization with radical initiators like benzoyl peroxide fail because the initiator adds rapidly and quantitatively across the double bond.[2] This side reaction consumes the initiator and prevents the formation of a polymer chain.

Cationic Polymerization

During cationic polymerization, the propagating carbocationic center is highly susceptible to intramolecular nucleophilic attack by the sulfur atom of the penultimate monomer unit. This results in the formation of a thermodynamically stable five-membered cyclic sulfonium ion, which acts as a chain-terminating step.[6] This behavior is observed in structurally similar sulfide-containing vinyl ethers and severely limits the achievable molecular weight.

Figure 4: Intramolecular Cyclization during Cationic Polymerization of EVS.

Conclusion

The vinyl group in this compound exhibits a rich and distinct reactivity profile governed by the adjacent sulfur atom. The dominant +M effect of the ethylthio group renders the double bond electron-rich, promoting rapid electrophilic additions that proceed via a stable episulfonium ion intermediate with Markovnikov regioselectivity. Conversely, radical additions are also facile, yielding the anti-Markovnikov product due to the formation of a resonance-stabilized α-thioether radical. While the vinyl group shows potential for participation in cycloaddition reactions, its polymerization is significantly hampered by side reactions, including initiator addition in radical systems and intramolecular cyclization in cationic systems. A thorough understanding of these reactivity patterns is crucial for leveraging this compound and related organosulfur compounds as versatile building blocks in organic synthesis and drug development.

References

- 1. uwindsor.ca [uwindsor.ca]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Radical-mediated thiodesulfonylation of the vinyl sulfones: Access to (α-fluoro)vinyl sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Controlled Cationic Polymerization of Sulfide-Containing Vinyl Ethers | Semantic Scholar [semanticscholar.org]

Solubility of Ethyl Vinyl Sulfide in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl vinyl sulfide (EVS) is a volatile organosulfur compound with applications in various fields of chemical synthesis and materials science. A thorough understanding of its solubility in common organic solvents is crucial for its effective use in reaction media, purification processes, and formulation development. This technical guide provides a summary of the currently available solubility data for this compound, outlines a detailed experimental protocol for its quantitative determination, and presents a visual workflow to guide researchers in generating reliable solubility data.

Solubility Data

A comprehensive review of scientific literature and chemical databases reveals a significant gap in publicly available quantitative solubility data for this compound in common organic solvents. While qualitative descriptions of its solubility exist, precise numerical values are largely unreported.

Qualitative Solubility

This compound is generally described as being soluble in a range of common organic solvents.[1] The presence of both a nonpolar ethyl group and a more polar vinyl sulfide group suggests its potential for miscibility with solvents of varying polarities.[1] Solvents in which this compound is expected to be soluble include:

-

Alcohols (e.g., methanol, ethanol)[1]

-

Ketones (e.g., acetone)[1]

-

Halogenated hydrocarbons (e.g., dichloromethane)[1]

Quantitative Solubility

To date, the only available quantitative solubility data for this compound is an estimated value in water. This information is summarized in the table below.

| Solvent | Temperature (°C) | Solubility (mg/L) | Method |

| Water | 25 | 2149 | Estimated |

Table 1: Estimated Aqueous Solubility of this compound.[2][3]

The lack of quantitative data for organic solvents underscores the necessity for experimental determination to support research and development activities.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in a given organic solvent. This protocol is based on the widely accepted shake-flask method, adapted for a volatile liquid solute.[4][5][6][7][8]

Materials and Equipment

-

This compound (purity ≥ 96%)

-

Selected organic solvent (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Gas-tight syringes

-

Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector (FID) or Sulfur Chemiluminescence Detector (SCD))

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Standards: Prepare a series of calibration standards by accurately weighing and dissolving known amounts of this compound in the chosen organic solvent. These standards should bracket the expected solubility range.

-

Sample Preparation: In a series of glass vials, add a known volume or weight of the organic solvent.

-

Addition of Solute: To each vial, add an excess amount of this compound. The excess is crucial to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated with the solute. Constant agitation is necessary to facilitate the dissolution process.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a period (e.g., 2-4 hours) to allow for the separation of the excess, undissolved this compound (which may form a separate layer or remain as droplets).

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solvent phase) using a gas-tight syringe. It is critical to avoid disturbing the undissolved solute phase.

-

Dilution: Immediately dilute the collected sample with a known volume of the pure solvent to a concentration that falls within the range of the prepared calibration standards.

-

Analysis: Analyze the diluted samples and the calibration standards using gas chromatography. The concentration of this compound in the saturated solution can be determined from the calibration curve.

-

Data Reporting: The solubility should be reported in units such as grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

Visualized Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Figure 1. Workflow for the experimental determination of this compound solubility.

Conclusion

While there is a clear need for more comprehensive quantitative data on the solubility of this compound in common organic solvents, this guide provides the foundational knowledge for researchers to address this gap. The qualitative information presented can guide initial solvent selection, and the detailed experimental protocol offers a robust method for generating the precise data required for various scientific and industrial applications. The generation and dissemination of such data will be of significant value to the chemical science community.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound, 627-50-9 [thegoodscentscompany.com]

- 3. This compound, 627-50-9 [perflavory.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. enamine.net [enamine.net]

- 8. dissolutiontech.com [dissolutiontech.com]

The Emerging Significance of Naturally Occurring Vinyl Sulfides: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the natural sources, biological activities, and therapeutic potential of vinyl sulfides, with a focus on their mechanisms of action and experimental evaluation.

Introduction

Vinyl sulfides, a class of organosulfur compounds characterized by a sulfide group attached to a vinyl group (C=C-S-), are gaining increasing attention in the scientific community for their diverse and potent biological activities. While historically associated with the characteristic flavor and medicinal properties of garlic, recent research has unveiled their presence in a broader range of natural sources and has begun to elucidate the intricate molecular mechanisms through which they exert their effects. This technical guide provides a comprehensive overview of the natural occurrence of vinyl sulfides, their biosynthesis, and their significant biological roles, with a particular focus on their potential as therapeutic agents. Detailed experimental protocols and quantitative data are presented to equip researchers, scientists, and drug development professionals with the necessary information to explore this promising class of natural products.

Natural Occurrence and Biosynthesis

The primary and most well-studied natural sources of vinyl sulfides are plants of the Allium genus, particularly garlic (Allium sativum). However, evidence suggests their presence in other natural niches, including marine organisms and fungi, highlighting the need for further exploratory research.

Allium Species: The Principal Source

The characteristic organosulfur compounds of garlic are not present in their bioactive forms in an intact clove. Instead, they are generated through an enzymatic cascade initiated upon tissue damage, such as crushing or cutting. The precursor molecule, alliin (S-allyl-L-cysteine sulfoxide), is converted by the enzyme alliinase into allicin (diallyl thiosulfinate). Allicin is an unstable molecule and rapidly transforms into a variety of other organosulfur compounds, including the prominent vinyl sulfides, ajoene and vinyldithiins .

-

Ajoene exists as two geometric isomers, (E)- and (Z)-ajoene, with the Z-isomer often being more biologically active. It is formed from the self-condensation of two molecules of 2-propenesulfenic acid, an intermediate in allicin degradation.

-

Vinyldithiins , specifically 2-vinyl-4H-1,3-dithiin and 3-vinyl-4H-1,2-dithiin, are formed through the Diels-Alder dimerization of thioacrolein, another product of allicin decomposition.

Divinyl sulfide has also been identified in some Allium species.[1][2]

Marine and Fungal Sources

The exploration of marine and fungal organisms for novel bioactive compounds is an expanding field. While research into vinyl sulfides from these sources is less extensive than for Allium-derived compounds, preliminary studies have indicated their presence. Marine microorganisms, sponges, and tunicates are known to produce a vast array of sulfur-containing natural products, and it is plausible that novel vinyl sulfides with unique biological activities await discovery in these environments.[3][4][5][6] Similarly, endophytic fungi are recognized as a prolific source of diverse secondary metabolites, and some have been shown to produce sulfur-containing compounds with antimicrobial properties.[7][8][9][10][11] Further investigation into these underexplored ecosystems is crucial to broaden our understanding of the natural diversity of vinyl sulfides.

Biological Significance and Therapeutic Potential

Vinyl sulfides exhibit a wide spectrum of biological activities, making them attractive candidates for drug development. Their mechanisms of action often involve the modulation of key signaling pathways and direct interaction with cellular macromolecules.

Anticancer Activity

Ajoene, in particular, has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines. Its cytotoxic action is attributed to its ability to induce cell cycle arrest and trigger apoptosis through both intrinsic and extrinsic pathways.[12][13][14][15]

Table 1: Anticancer Activity of Ajoene in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| WHCO1 | Esophageal Cancer | 2.1 (for a p-methoxybenzyl substituted analogue) | |

| BJA-B | Burkitt Lymphoma | More sensitive than non-tumorigenic cell lines | |

| Rat Aortic SMC | Smooth Muscle | 5.7 | [16] |

| HL-60 | Promyelocytic Leukemia | Dose-dependent apoptosis | |

| HTB-26 | Breast Cancer | 10 - 50 | [17] |

| PC-3 | Pancreatic Cancer | 10 - 50 | [17] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [17] |

Anti-inflammatory and Antioxidant Effects

Both ajoene and vinyldithiins have been shown to possess anti-inflammatory and antioxidant properties. These effects are largely mediated through the modulation of the NF-κB and Nrf2 signaling pathways.

-

NF-κB Signaling: Ajoene has been reported to activate the nuclear translocation of the transcription factor NF-κB in some contexts, an effect that can be linked to the generation of reactive oxygen species (ROS). The precise mechanism and the downstream consequences of this activation require further investigation.

-

Nrf2 Signaling: Z-ajoene is a potent activator of the Nrf2 signaling pathway.[18][19] It is thought to react with specific cysteine residues on Keap1, the negative regulator of Nrf2.[20] This leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.[18][19]

1,2-vinyldithiin has been shown to exert anti-inflammatory effects in human preadipocytes by reducing the secretion of inflammatory molecules like interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1).[1][18][21][22][23] A 100 µM concentration of 1,2-vinyldithiin partially abolished the secretion of these inflammatory molecules by 28% and 25%, respectively.[18][22]

Antimicrobial and Other Activities

Ajoene exhibits broad-spectrum antimicrobial activity against bacteria and fungi.[24] Vinyldithiins, while also possessing biological activities, have been reported to have limited direct antimicrobial effects.[10] Additionally, ajoene is known for its antithrombotic (anti-clotting) properties, which contribute to the cardiovascular benefits associated with garlic consumption.[16]

Signaling Pathways and Molecular Interactions

The biological effects of vinyl sulfides are underpinned by their interactions with cellular signaling networks. The electrophilic nature of the vinyl sulfide moiety allows for covalent modification of proteins, particularly through reaction with cysteine residues.

The Nrf2-Keap1 Signaling Pathway

The Nrf2-Keap1 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like Z-ajoene can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of a battery of antioxidant and detoxification enzymes.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of target genes. Ajoene's ability to induce ROS can indirectly influence this pathway, although the direct targets and the full extent of its modulatory effects are still under investigation.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments cited in the study of vinyl sulfides.

Extraction and Isolation of Ajoene from Garlic

This protocol describes a common method for the laboratory-scale extraction and purification of ajoene.

Materials:

-

Fresh garlic cloves

-

Ethyl acetate

-

Soxhlet extractor

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates

-

Rotary evaporator

Procedure:

-

Homogenize fresh garlic cloves with water.

-

Pack the garlic pulp into a filter paper thimble and place it in the main chamber of a Soxhlet extractor.

-

Add ethyl acetate to the boiling flask and assemble the Soxhlet apparatus.

-

Heat the ethyl acetate to its boiling point and allow the extraction to proceed for several hours.

-

After extraction, evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Purify the crude extract using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Monitor the fractions by TLC to identify those containing ajoene.

-

Combine the ajoene-containing fractions and evaporate the solvent to yield purified ajoene.

Determination of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

Vinyl sulfide compound to be tested

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the vinyl sulfide compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.

-

During this incubation, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis of NF-κB Activation

Western blotting can be used to assess the activation of the NF-κB pathway by measuring the nuclear translocation of the p65 subunit.

Materials:

-

Cells of interest

-

Vinyl sulfide compound

-

Lysis buffers for cytoplasmic and nuclear fractionation

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p65, anti-lamin B1 or PCNA for nuclear fraction, anti-GAPDH or β-actin for cytoplasmic fraction)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the vinyl sulfide compound for the desired time.

-

Harvest the cells and perform cytoplasmic and nuclear fractionation using a suitable kit or protocol.

-

Determine the protein concentration of both the cytoplasmic and nuclear extracts.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

To ensure proper fractionation, probe separate blots with antibodies against a nuclear marker (e.g., lamin B1 or PCNA) and a cytoplasmic marker (e.g., GAPDH or β-actin). An increase in the p65 signal in the nuclear fraction indicates NF-κB activation.

Conclusion and Future Directions

Naturally occurring vinyl sulfides, particularly those derived from garlic, represent a compelling class of bioactive molecules with significant therapeutic potential. Their diverse activities, including anticancer, anti-inflammatory, and antioxidant effects, are rooted in their ability to modulate key cellular signaling pathways. This technical guide has provided a comprehensive overview of their natural occurrence, biological significance, and the experimental methodologies used to study them.

Future research should focus on several key areas:

-

Exploration of Novel Sources: A systematic investigation of marine and fungal ecosystems is likely to yield novel vinyl sulfide structures with unique biological activities.

-

Elucidation of Molecular Mechanisms: While progress has been made, the precise molecular targets of vinyl sulfides and the detailed mechanisms of their interactions with signaling proteins require further clarification. Techniques such as mass spectrometry-based proteomics can be employed to identify protein adducts and pinpoint the specific cysteine residues that are modified.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a wider range of vinyl sulfide analogues will be crucial for optimizing their potency and selectivity for specific therapeutic targets.

-

In Vivo Studies and Clinical Translation: Promising vinyl sulfide candidates should be advanced to preclinical and clinical studies to evaluate their efficacy and safety in relevant disease models.

The continued exploration of this fascinating class of natural products holds great promise for the development of new and effective therapies for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. assaygenie.com [assaygenie.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of vinyldithiins, transformation products of allicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Antifungal Secondary Metabolites Produced by the Fungal Endophytes: Chemical Diversity and Potential Use in the Development of Biopesticides [frontiersin.org]

- 8. Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Copper-Catalyzed Synthesis of Vinyl Sulfides [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Ajoene, a garlic compound, inhibits protein prenylation and arterial smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 1,2-vinyldithiin from garlic inhibits differentiation and inflammation of human preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ajoene, a Major Organosulfide Found in Crushed Garlic, Induces NAD(P)H:quinone Oxidoreductase Expression Through Nuclear Factor E2-related Factor-2 Activation in Human Breast Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Bioactive Terpenes from Marine Sponges and Their Associated Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery, biosynthesis, and bioactivities of peptidic natural products from marine sponges and sponge-associated bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The cytotoxic effect of ajoene, a natural product from garlic, investigated with different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Synthesis of Ethyl Vinyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the preparation of ethyl vinyl sulfide, a valuable building block in organic synthesis. The document outlines the core chemical principles, detailed experimental protocols, and quantitative data associated with the primary synthetic routes developed in the early- to mid-20th century.

Base-Catalyzed Addition of Ethanethiol to Acetylene (Reppe Vinylation)

The addition of thiols to acetylene, a cornerstone of Reppe chemistry, emerged as a significant industrial method for the synthesis of vinyl sulfides. This approach involves the base-catalyzed nucleophilic addition of a thiol to the carbon-carbon triple bond of acetylene. The reaction proceeds through a vinyl carbanion intermediate, which is then protonated to yield the vinyl sulfide.

Experimental Protocol

A representative laboratory-scale synthesis based on the principles of Reppe vinylation is as follows:

Materials:

-

Ethanethiol (Ethyl Mercaptan)

-

Acetylene gas

-

Potassium hydroxide (KOH) or sodium ethoxide (NaOEt) as a catalyst

-

An inert solvent such as dioxane, tetrahydrofuran (THF), or an alcohol.

-

A high-pressure autoclave or a gas-tight reaction vessel.

Procedure:

-

A solution of the catalyst (e.g., 1-5 mol% of potassium hydroxide) in the chosen solvent is prepared in a high-pressure autoclave.

-

Ethanethiol is added to the catalyst solution.

-

The autoclave is sealed, purged with nitrogen, and then pressurized with acetylene to the desired pressure.

-

The reaction mixture is heated to the specified temperature and stirred for several hours. The pressure of acetylene is maintained throughout the reaction.

-

After the reaction is complete, the autoclave is cooled, and the excess acetylene is carefully vented.

-

The reaction mixture is then worked up by neutralizing the catalyst, removing the solvent, and purifying the crude product by distillation.

Signaling Pathway Diagram

Caption: Base-catalyzed addition of ethanethiol to acetylene.

Free-Radical Addition of Ethanethiol to Acetylene

An alternative historical approach involves the free-radical initiated addition of ethanethiol to acetylene. This method typically employs a radical initiator, such as an organic peroxide or an azo compound, and is often carried out under pressure and at elevated temperatures. The reaction proceeds via a thiyl radical which adds to the acetylene triple bond.

Experimental Protocol

The following experimental procedure is based on the work of J.C. Sauer and colleagues, focusing on the formation of this compound as an intermediate.

Materials:

-

Ethanethiol

-

Acetylene gas

-

Di-tert-butyl peroxide (radical initiator)

-

A high-pressure rocker bomb or similar autoclave.

Procedure:

-

Ethanethiol and the radical initiator (e.g., di-tert-butyl peroxide) are placed in a high-pressure rocker bomb.

-

The bomb is sealed, and acetylene is introduced to the desired initial pressure.

-

The reaction vessel is heated to a temperature sufficient to decompose the initiator and initiate the reaction (e.g., 125-135 °C).

-

The reaction is allowed to proceed for several hours, with additional acetylene being added as needed to maintain pressure.

-

After cooling and venting the excess acetylene, the liquid product is recovered.

-

The primary product under these conditions is often 1,2-bis(ethylthio)ethane, with this compound being an intermediate. Careful control of reaction time and stoichiometry is necessary to favor the formation of the mono-adduct. The product mixture is separated by fractional distillation.

Signaling Pathway Diagram

Caption: Free-radical addition of ethanethiol to acetylene.

Dehydrohalogenation of 2-Chloroethyl Ethyl Sulfide

A classic method for the formation of alkenes, dehydrohalogenation, was also applied to the synthesis of this compound. This route involves the elimination of hydrogen chloride from 2-chloroethyl ethyl sulfide, typically using a strong base.

Experimental Protocol

A general procedure for the dehydrohalogenation of 2-chloroethyl ethyl sulfide is as follows:

Materials:

-

2-Chloroethyl ethyl sulfide

-

A strong base, such as potassium hydroxide (KOH) or sodium ethoxide (NaOEt)

-

A suitable solvent, often an alcohol like ethanol, to facilitate the reaction.

Procedure:

-

A solution or slurry of the strong base in an alcoholic solvent is prepared in a reaction flask equipped with a reflux condenser and a stirrer.

-

2-Chloroethyl ethyl sulfide is added to the basic solution, often dropwise, to control the initial reaction rate.

-

The reaction mixture is heated to reflux and maintained at this temperature for a specified period to ensure complete elimination.

-

After cooling, the reaction mixture is typically diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic extracts are combined, washed to remove any remaining base and salts, and dried.

-

The solvent is removed, and the resulting crude this compound is purified by distillation.

Signaling Pathway Diagram

Caption: Dehydrohalogenation of 2-chloroethyl ethyl sulfide.

Data Presentation